2,3-dinor Prostaglandin E1
2,3-dinor Prostaglandin E1
Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction and in neonatal cardiology. The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite. However, inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor PGE1. The biological activity of 2,3-dinor PGE1 has not been published. Cayman Chemical is a leading supplier of prostaglandins and their metabolites, and is currently the exclusive manufacturer of 2,3-dinor PGE1.
Brand Name:
Vulcanchem
CAS No.:
7046-40-4
VCID:
VC0156192
InChI:
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Molecular Formula:
C18H30O5
Molecular Weight:
326.4 g/mol
2,3-dinor Prostaglandin E1
CAS No.: 7046-40-4
Reference Standards
VCID: VC0156192
Molecular Formula: C18H30O5
Molecular Weight: 326.4 g/mol
CAS No. | 7046-40-4 |
---|---|
Product Name | 2,3-dinor Prostaglandin E1 |
Molecular Formula | C18H30O5 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid |
Standard InChI | InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 |
Standard InChIKey | GTUGBRJEKVKOKQ-LRSAKWJDSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O |
SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O |
Description | Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction and in neonatal cardiology. The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite. However, inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor PGE1. The biological activity of 2,3-dinor PGE1 has not been published. Cayman Chemical is a leading supplier of prostaglandins and their metabolites, and is currently the exclusive manufacturer of 2,3-dinor PGE1. |
Synonyms | 2,3-dinor PGE1 |
Reference | 1.Virag, R.,Shoukry, K.,Floresco, J., et al. Intracavernous self-injection of vasoactive drugs in the treatment of impotence: 8-Year experience with 615 cases. Journal of Urology 145, 287-293 (1991). |
PubChem Compound | 16061101 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume